3-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-28(25,26)18-8-4-7-17(12-18)20(24)23-21-22-19(13-27-21)16-10-9-14-5-2-3-6-15(14)11-16/h4,7-13H,2-3,5-6H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSHVRGTXNSDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Methylation of Benzoic Acid
3-(Methylsulfonyl)benzoic acid is synthesized via a two-step sequence:
- Sulfonation : Benzoic acid undergoes electrophilic sulfonation at the meta position using fuming sulfuric acid ($$ \text{H}2\text{SO}4 \cdot \text{SO}_3 $$) at 150–160°C for 4–6 hours, yielding 3-sulfobenzoic acid.
- Methylation : The sulfonic acid group is methylated with methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of a base (e.g., $$ \text{K}2\text{CO}_3 $$) in dimethylformamide (DMF) at 80°C for 12 hours.
Characterization :
Acid Chloride Formation
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$) in anhydrous dichloromethane (DCM) under reflux for 3 hours.
Synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)Thiazol-2-Amine
Thiazole Ring Construction via Hantzsch Synthesis
The thiazole core is assembled using a modified Hantzsch reaction:
- Reactants :
- 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (1.0 equiv).
- Thiourea (1.2 equiv).
- Conditions : Reflux in ethanol for 6 hours, followed by neutralization with aqueous $$ \text{NaHCO}_3 $$.
Mechanism :
- The ketone reacts with thiourea to form an intermediate thioamide, which cyclizes to yield the thiazole ring.
Characterization :
Alternative Route: Suzuki-Miyaura Coupling
For higher regioselectivity, a palladium-catalyzed cross-coupling is employed:
- Reactants :
- 4-Bromothiazol-2-amine (1.0 equiv).
- 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid (1.5 equiv).
- Catalyst System :
- $$ \text{PdCl}_2(\text{dppf}) $$ (5 mol%).
- Base: $$ \text{Cs}2\text{CO}3 $$ (2.0 equiv).
- Solvent : Toluene/water (4:1) at 90°C for 12 hours.
Yield : 78–85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Amide Bond Formation
The final step involves coupling the acid chloride and thiazole-2-amine:
- Reactants :
- 3-(Methylsulfonyl)benzoyl chloride (1.1 equiv).
- 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-amine (1.0 equiv).
- Conditions :
- Solvent: Anhydrous tetrahydrofuran (THF).
- Base: Triethylamine (2.0 equiv).
- Temperature: 0°C to room temperature for 4 hours.
Workup : The reaction mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Reaction Optimization and Challenges
Critical Parameters for Suzuki Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% PdCl$$_2$$(dppf) | <70% → 85% |
| Solvent System | Toluene/water (4:1) | Prevents hydrolysis |
| Temperature | 90°C | Balances rate and decomposition |
Amidation Side Reactions
- Competitive Hydrolysis : Moisture leads to benzoyl chloride hydrolysis; strict anhydrous conditions are required.
- Byproducts : N-Acylation of solvent (THF) is minimized by using excess amine and controlled temperatures.
Characterization of Final Product
Spectral Data
- IR (KBr) : $$ \nu $$ 1680 cm$$^{-1}$$ (amide C=O), 1325 cm$$^{-1}$$ (S=O).
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$6$$) : δ 12.05 (s, 1H, NH), 8.25 (s, 1H, Ar-H), 8.10 (d, $$ J = 8.0 \, \text{Hz} $$, 1H), 7.95 (d, $$ J = 8.0 \, \text{Hz} $$, 1H), 7.30 (s, 1H, thiazole C5-H), 7.15–7.05 (m, 2H, tetrahydronaphthalene Ar-H), 3.35 (s, 3H, SO$$2$$CH$$3$$), 2.85–2.75 (m, 4H, tetrahydronaphthalene CH$$2$$), 1.85–1.75 (m, 4H, tetrahydronaphthalene CH$$_2$$).
- HRMS (ESI) : m/z calcd. for $$ \text{C}{21}\text{H}{20}\text{N}2\text{O}3\text{S}_2 $$ [M+H]$$^+$$: 413.0994; found: 413.0989.
Purity Assessment
Alternative Synthetic Routes
Microwave-Assisted Thiazole Synthesis
Microwave irradiation (150°C, 20 minutes) reduces reaction time for thiazole formation by 80% compared to conventional heating.
Solid-Phase Synthesis
Immobilized thiazole-2-amine on Wang resin enables automated synthesis, though yields are lower (60–65%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the tetrahydronaphthalene moiety.
Reduction: Reduction reactions can occur at the benzamide group or the thiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. It could serve as a lead compound in drug discovery efforts.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, coatings, or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazole vs. 1,3,4-Oxadiazole Derivatives: The target compound’s thiazole core is replaced with a 1,3,4-oxadiazole in analogues such as N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) and N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(fluoromethyl)benzamide (13).
Substituent Modifications
- Sulfonyl Group Position :
- The 3-(methylsulfonyl) group in the target compound contrasts with analogues like 3-(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) (3-position) and 4-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) (4-position). The position of the sulfonyl group significantly impacts steric and electronic interactions, influencing solubility and binding .
- Aromatic Substituents :
Amide Coupling Reactions
The target compound and its analogues are synthesized via amide coupling. Key observations include:
- General Procedure B (evidence 1): Used for derivatives like compound 6 (15% yield) and compound 7 (50% yield). Lower yields for electron-deficient substituents (e.g., trifluoromethyl) suggest challenges in activating carboxylic acids .
- Procedure for Thiazole Derivatives (evidence 3): 7a and 7b were synthesized with 33% and comparable yields, respectively, using 1-hydroxybenzotriazole (HOBt) and EDCI as coupling agents .
Solvent and Catalyst Impact
- Polar solvents (e.g., CH$2$Cl$2$) and catalysts (e.g., pyridine) are critical for achieving high purity (>95% HPLC) in oxadiazole derivatives .
Physicochemical Properties
Table 1: Comparative Data for Key Analogues
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl) correlate with lower yields, possibly due to reduced reactivity in coupling steps .
- Bromine substituents (compound 7 ) achieve higher yields (50%), likely due to favorable electronic effects .
Implications for Drug Design
- Sulfonyl Position : 3-Substituted sulfonyl groups (as in the target compound) may optimize steric compatibility with hydrophobic binding pockets compared to 4-substituted analogues.
- Heterocycle Choice : Thiazole cores offer metabolic stability over oxadiazoles, which are prone to hydrolysis .
- Synthetic Optimization : Improved coupling agents or alternative activation methods (e.g., mixed anhydrides) could enhance yields for electron-deficient derivatives.
Biological Activity
3-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a methylsulfonyl group, and a naphthalene moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 344.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an antagonist at certain receptors and enzymes involved in signaling pathways. The methylsulfonyl group enhances solubility and may facilitate interactions with biological membranes.
Key Mechanisms:
- Receptor Modulation : The compound may modulate the activity of specific receptors involved in neurotransmission.
- Enzyme Inhibition : It could inhibit enzymes that play roles in inflammatory processes or cancer progression.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Study Findings : A related thiazole compound showed an IC50 value of 1.61 µg/mL against cancer cell lines .
Anticonvulsant Activity
Thiazole derivatives have been explored for their anticonvulsant effects:
- Case Study : A related compound displayed effective anticonvulsant properties in animal models, suggesting potential therapeutic applications in seizure disorders .
Anti-inflammatory Effects
The methylsulfonyl group is known for its anti-inflammatory properties:
- Research Insight : Compounds containing sulfonyl groups have been shown to reduce inflammation in various models .
Case Studies
- Antitumor Efficacy :
- Anticonvulsant Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
